Oxazole-4-carboxylic acid chemical properties and structure
Oxazole-4-carboxylic acid chemical properties and structure
Abstract
Oxazole-4-carboxylic acid, a key heterocyclic compound, serves as a versatile building block in medicinal chemistry and materials science. This document provides an in-depth exploration of its chemical properties, structural features, synthesis, and reactivity. Authored for researchers, scientists, and professionals in drug development, this guide synthesizes technical data with practical insights to facilitate its application in innovative research and development projects.
Introduction
The oxazole ring is a privileged scaffold in numerous biologically active compounds and functional materials. Oxazole-4-carboxylic acid, in particular, has garnered significant attention due to the synthetic versatility offered by its carboxylic acid functionality. This moiety allows for a wide range of chemical modifications, making it an invaluable synthon for creating complex molecular architectures. Its applications span from the development of novel pharmaceuticals, including anti-inflammatory and antimicrobial agents, to the formulation of advanced agrochemicals and specialty polymers.[1] This guide aims to provide a comprehensive overview of the fundamental chemical and structural aspects of oxazole-4-carboxylic acid, offering a solid foundation for its strategic utilization in scientific endeavors.
Chemical Properties and Structure
Oxazole-4-carboxylic acid is a white to pale orange or brown crystalline solid.[1][2] It is soluble in methanol and possesses a unique combination of acidic and aromatic characteristics that dictate its reactivity and physical properties.[2]
Physicochemical Properties
A summary of the key physicochemical properties of oxazole-4-carboxylic acid is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions and formulations.
| Property | Value | Source |
| Molecular Formula | C₄H₃NO₃ | [1][2] |
| Molecular Weight | 113.07 g/mol | [1][2] |
| Melting Point | 138-142 °C | |
| Boiling Point (Predicted) | 289.3 ± 13.0 °C | [2] |
| Density (Predicted) | 1.449 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 3.39 ± 0.10 | [2] |
| Appearance | White to yellow crystalline solid | [1] |
| Solubility | Soluble in Methanol | [2] |
| Storage Temperature | 2-8 °C | [2] |
| CAS Number | 23012-13-7 | [1][2] |
Molecular Structure
The structure of oxazole-4-carboxylic acid features a five-membered aromatic ring containing one oxygen and one nitrogen atom, with a carboxylic acid group attached at the C4 position. The oxazole ring is an electron-deficient system, which influences its reactivity. The conjugate acid of the parent oxazole has a pKa of 0.8, indicating it is a weak base.[3]
Caption: Synthetic workflow for Oxazole-4-carboxylic acid.
Experimental Protocol: Synthesis of Methyl Oxazole-4-carboxylate
The following is a generalized protocol based on the isomerization reaction:
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Reaction Setup : To a solution of the 4-formyl-5-methoxyisoxazole starting material in a high-boiling point solvent such as dioxane, add a catalytic amount of an Fe(II) salt (e.g., FeCl₂·4H₂O).
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Heating : Heat the reaction mixture to 105 °C and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC-MS).
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Intermediate Formation : For the isolation of the azirine intermediate, the reaction can be performed at a lower temperature (e.g., 50 °C in acetonitrile). [4]4. Isomerization to Oxazole : The isolated azirine can be isomerized to the methyl oxazole-4-carboxylate by heating in a high-boiling point solvent like o-dichlorobenzene at 170 °C. [4]5. Work-up and Purification : After the reaction is complete, cool the mixture and perform a standard aqueous work-up. The crude product can then be purified by column chromatography or recrystallization.
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Hydrolysis to Carboxylic Acid : The purified methyl oxazole-4-carboxylate is then subjected to hydrolysis using standard conditions (e.g., aqueous NaOH or LiOH followed by acidification) to yield oxazole-4-carboxylic acid.
Chemical Reactivity
The chemical reactivity of oxazole-4-carboxylic acid is dictated by the interplay between the electron-deficient oxazole ring and the versatile carboxylic acid group.
Reactions of the Carboxylic Acid Group
The carboxylic acid functionality allows for a variety of standard transformations, including:
-
Esterification : Reaction with alcohols in the presence of an acid catalyst yields the corresponding esters, such as ethyl oxazole-4-carboxylate. [5]* Amide Formation : Activation of the carboxylic acid (e.g., conversion to an acid chloride or use of coupling reagents) followed by reaction with amines produces oxazole-4-carboxamides. [6]* Reduction : The carboxylic acid can be reduced to the corresponding alcohol, oxazole-4-methanol, using reducing agents like lithium aluminum hydride.
Reactions of the Oxazole Ring
The oxazole ring itself can participate in several types of reactions:
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Electrophilic Aromatic Substitution : This typically occurs at the C5 position, but often requires the presence of electron-donating groups on the ring to proceed efficiently. [3]* Nucleophilic Aromatic Substitution : Can occur at the C2 position if a suitable leaving group is present. [3]* Cycloaddition Reactions : Oxazoles can act as dienes in Diels-Alder reactions, providing a route to substituted pyridines. [3]* Deprotonation : The proton at the C2 position is the most acidic and can be removed by a strong base. [3]
Caption: Reactivity of Oxazole-4-carboxylic acid.
Applications in Drug Discovery and Development
Oxazole-4-carboxylic acid and its derivatives are important building blocks in the synthesis of pharmaceuticals. [1]The oxazole moiety is a bioisostere for other functional groups and can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Role as a Pharmacophore
The oxazole ring can engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking. The carboxylic acid group provides a key site for salt formation to improve solubility and can also act as a hydrogen bond donor and acceptor.
Examples of Bioactive Molecules
Several bioactive molecules containing the oxazole-4-carboxylic acid scaffold have been reported. For instance, it is used in the preparation of heterocyclic compounds that act as STING (Stimulator of Interferon Genes) agonists for cancer treatment. [2][7]Additionally, derivatives have shown potential as anti-inflammatory, antimicrobial, and anti-biofilm agents. [1][8]
| Compound Class | Biological Activity | Reference |
|---|---|---|
| Heterocyclic STING Agonists | Cancer Therapy | [2][7] |
| Macrooxazoles | Antimicrobial, Anti-biofilm | [8] |
| General Derivatives | Anti-inflammatory, Fungicidal | [1]|
Conclusion
Oxazole-4-carboxylic acid is a fundamentally important heterocyclic compound with a rich and diverse chemistry. Its unique structural features and the synthetic versatility afforded by its carboxylic acid group make it an invaluable tool for chemists in both academic and industrial settings. The continued exploration of its synthesis, reactivity, and application is expected to lead to the development of novel therapeutics, advanced materials, and innovative solutions to pressing scientific challenges.
References
Sources
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- 3. Oxazole - Wikipedia [en.wikipedia.org]
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- 6. Oxazole-4-carboxamide | C4H4N2O2 | CID 21651660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Oxazole-4-carboxylic acid | 23012-13-7 [chemicalbook.com]
- 8. Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PubMed [pubmed.ncbi.nlm.nih.gov]
